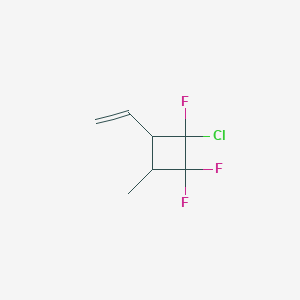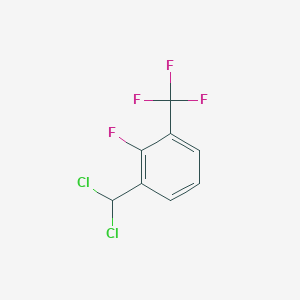
3-(Dichloromethyl)-2-fluoro-benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloromethyl)-2-fluoro-benzotrifluoride (DCM-2FBT) is a halogenated aliphatic compound that has recently been studied for its potential use in a variety of scientific research applications. DCM-2FBT is a colorless liquid that has a low boiling point and low volatility, making it an ideal compound for many laboratory experiments. The compound has a variety of properties that make it attractive for use in a range of scientific research applications.
科学研究应用
3-(Dichloromethyl)-2-fluoro-benzotrifluoride has been studied for its potential use in a variety of scientific research applications. The compound has been found to be useful in the synthesis of a variety of organic compounds, including heterocyclic compounds, which can be used in medicinal chemistry research. Additionally, this compound has been used as a reagent in the synthesis of polymers, which can be used in materials science research. The compound has also been studied as a potential solvent for a variety of organic compounds, making it useful in a range of chemical research applications.
作用机制
The mechanism of action of 3-(Dichloromethyl)-2-fluoro-benzotrifluoride is not fully understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electron-deficient compounds and forming covalent bonds with them. Additionally, this compound can act as a Lewis acid, forming complexes with electron-rich compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, the compound is believed to be relatively non-toxic, with an LD50 of >5000 mg/kg in rats. Additionally, this compound is not believed to be mutagenic or carcinogenic.
实验室实验的优点和局限性
3-(Dichloromethyl)-2-fluoro-benzotrifluoride has a number of advantages for use in laboratory experiments. The compound is relatively non-toxic and has a low boiling point and low volatility, making it an ideal solvent for a variety of organic compounds. Additionally, this compound is relatively inexpensive and can be synthesized easily from readily available starting materials.
The main limitation of this compound is its low solubility in water. This can make it difficult to use in aqueous solutions, and can limit its use in certain types of experiments. Additionally, the compound is not particularly stable, and can degrade over time when exposed to light or air.
未来方向
Given the potential of 3-(Dichloromethyl)-2-fluoro-benzotrifluoride for use in scientific research, there are a number of potential future directions for further study. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new methods for synthesizing this compound and other halogenated aliphatic compounds. Additionally, further research could be conducted into the potential use of this compound as a solvent for a variety of organic compounds, and into the potential use of the compound in the synthesis of polymers and other materials. Finally, further research could be conducted into the mechanism of action of this compound, and into the potential use of the compound in medicinal chemistry research.
合成方法
3-(Dichloromethyl)-2-fluoro-benzotrifluoride can be synthesized by a variety of methods, including the reaction of dichloromethylbenzotrifluoride (DCMBT) with 2-fluoroethanol (2FE). This reaction is typically conducted at room temperature and produces a colorless liquid with a boiling point of 74 °C and a melting point of -54 °C. The reaction of DCMBT with 2FE is also known to be catalyzed by a variety of acids, including sulfuric acid and hydrochloric acid.
属性
IUPAC Name |
1-(dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)4-2-1-3-5(6(4)11)8(12,13)14/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCPFOEMSPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


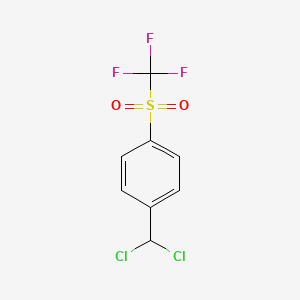

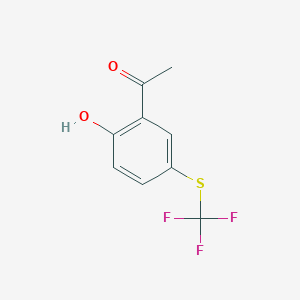
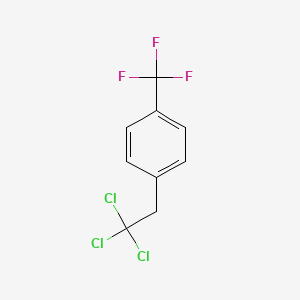
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)

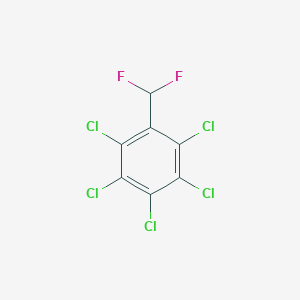
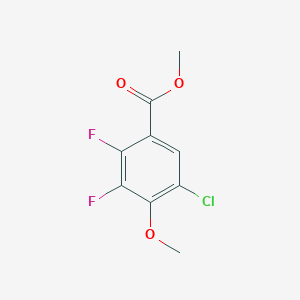

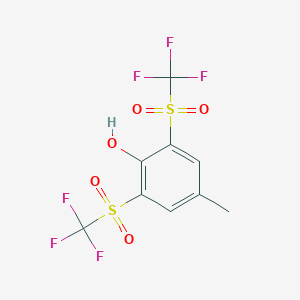

![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
